Cas no 2229015-59-0 (2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene)
2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene
- EN300-1916521
- 2229015-59-0
-
- Inchi: 1S/C11H7BrF2/c1-2-11(5-6-11)7-3-4-8(13)9(12)10(7)14/h1,3-4H,5-6H2
- InChI Key: YMBKHQNLYXEJBR-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1F)C1(C#C)CC1)F
Computed Properties
- Exact Mass: 255.96992g/mol
- Monoisotopic Mass: 255.96992g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 0Ų
2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916521-0.05g |
2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene |
2229015-59-0 | 0.05g |
$1247.0 | 2023-09-17 | ||
| Enamine | EN300-1916521-0.1g |
2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene |
2229015-59-0 | 0.1g |
$1307.0 | 2023-09-17 | ||
| Enamine | EN300-1916521-0.25g |
2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene |
2229015-59-0 | 0.25g |
$1366.0 | 2023-09-17 | ||
| Enamine | EN300-1916521-0.5g |
2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene |
2229015-59-0 | 0.5g |
$1426.0 | 2023-09-17 | ||
| Enamine | EN300-1916521-1.0g |
2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene |
2229015-59-0 | 1g |
$1485.0 | 2023-06-01 | ||
| Enamine | EN300-1916521-2.5g |
2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene |
2229015-59-0 | 2.5g |
$2912.0 | 2023-09-17 | ||
| Enamine | EN300-1916521-5.0g |
2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene |
2229015-59-0 | 5g |
$4309.0 | 2023-06-01 | ||
| Enamine | EN300-1916521-10.0g |
2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene |
2229015-59-0 | 10g |
$6390.0 | 2023-06-01 | ||
| Enamine | EN300-1916521-1g |
2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene |
2229015-59-0 | 1g |
$1485.0 | 2023-09-17 | ||
| Enamine | EN300-1916521-5g |
2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene |
2229015-59-0 | 5g |
$4309.0 | 2023-09-17 |
2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene
Comprehensive Overview of 2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene (CAS No. 2229015-59-0)
2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene (CAS No. 2229015-59-0) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals, agrochemicals, and materials science. The compound features a bromine substituent, a 1-ethynylcyclopropyl group, and difluorobenzene backbone, making it a versatile intermediate for synthetic chemistry. Researchers and industry professionals are increasingly exploring its utility in cross-coupling reactions, click chemistry, and drug discovery, aligning with the growing demand for novel building blocks in medicinal chemistry.
The molecular structure of 2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene (CAS No. 2229015-59-0) offers distinct advantages in small-molecule synthesis. The presence of both halogen and alkyne functional groups enables diverse reactivity, facilitating its use in Sonogashira coupling, Suzuki-Miyaura reactions, and other palladium-catalyzed transformations. This adaptability has made it a sought-after reagent in the development of targeted therapies and bioconjugation strategies, particularly in the context of cancer research and precision medicine.
In the realm of agrochemical innovation, 2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene (CAS No. 2229015-59-0) has shown promise as a precursor for crop protection agents. Its fluorinated aromatic core enhances bioavailability and stability, while the cyclopropyl-alkyne moiety introduces steric constraints that can improve selectivity. These attributes resonate with the industry's focus on sustainable pest control and reduced environmental impact, addressing concerns raised by regulatory bodies and eco-conscious consumers alike.
From a materials science perspective, this compound's rigid-rod architecture and conjugated system make it a candidate for organic electronics and advanced polymers. Its incorporation into OLEDs (organic light-emitting diodes) or photovoltaic materials could contribute to next-generation energy-efficient technologies, a topic of intense interest amid global pushes for carbon neutrality and renewable energy solutions.
The synthesis and handling of 2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene (CAS No. 2229015-59-0) require expertise in air-sensitive techniques and cryogenic conditions, reflecting broader trends in high-value chemical manufacturing. Analytical methods such as HPLC, NMR, and mass spectrometry are critical for quality control, underscoring the compound's role in cutting-edge research.
As the scientific community continues to explore structure-activity relationships (SAR) and molecular design, compounds like 2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene (CAS No. 2229015-59-0) will remain pivotal. Its intersection with AI-driven drug discovery and computational chemistry tools highlights how traditional synthetic approaches are evolving to meet modern challenges—a narrative that resonates with both academic and industrial audiences.
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